Tubulin/HDAC-IN-2

Description

Structure

3D Structure

Properties

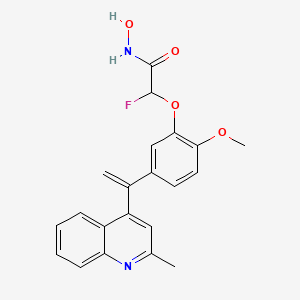

Molecular Formula |

C21H19FN2O4 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

2-fluoro-N-hydroxy-2-[2-methoxy-5-[1-(2-methylquinolin-4-yl)ethenyl]phenoxy]acetamide |

InChI |

InChI=1S/C21H19FN2O4/c1-12-10-16(15-6-4-5-7-17(15)23-12)13(2)14-8-9-18(27-3)19(11-14)28-20(22)21(25)24-26/h4-11,20,26H,2H2,1,3H3,(H,24,25) |

InChI Key |

KTNKYIOGJFVNSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=C)C3=CC(=C(C=C3)OC)OC(C(=O)NO)F |

Origin of Product |

United States |

Foundational & Exploratory

The Nexus of Cancer Therapy: A Technical Guide to the Synthesis and Discovery of Dual Tubulin/HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The convergence of anti-mitotic and epigenetic strategies in cancer therapy has led to the development of innovative dual-action inhibitors. This technical guide delves into the synthesis and discovery of a prominent class of these agents: dual tubulin and histone deacetylase (HDAC) inhibitors. By simultaneously targeting the cytoskeleton and the epigenome, these compounds offer the potential for synergistic anticancer effects, aiming to overcome the challenges of drug resistance and toxicity associated with single-target agents.[1][2][3]

Rationale for Dual Inhibition: A Synergistic Assault on Cancer

Histone deacetylases (HDACs) and tubulin are both clinically validated targets in oncology. HDACs are crucial regulators of gene expression through the deacetylation of histones and other non-histone proteins.[4][5] Their inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest.[4] Tubulin, the building block of microtubules, is essential for cell division, and its disruption by inhibiting polymerization leads to mitotic catastrophe and apoptosis.[1][6]

The combination of HDAC inhibitors with tubulin-targeting agents has demonstrated synergistic anticancer effects.[1][4] This has spurred the development of single molecules capable of inhibiting both targets, which can offer advantages in terms of predictable pharmacokinetics and potentially reduced toxicity compared to combination therapies.[2] A key mechanistic link is HDAC6, a cytoplasmic isozyme that directly deacetylates α-tubulin, influencing microtubule stability and function.[7][8][9]

Design and Synthesis of a Representative Dual Inhibitor

The design of dual tubulin/HDAC inhibitors often involves the hybridization of known pharmacophores for each target. A common strategy is to link a tubulin-binding moiety, such as a combretastatin A-4 (CA-4) analogue, to a zinc-binding group (ZBG) characteristic of HDAC inhibitors, like a hydroxamic acid, via a suitable linker.[4][6]

Here, we will use a representative synthetic scheme for a potent dual inhibitor, compound 7j , as described in the literature.[10][11]

Synthetic Workflow

The synthesis of these dual inhibitors is a multi-step process that involves the creation of a core scaffold followed by the attachment of the HDAC-inhibiting moiety.

Caption: General synthetic workflow for dual tubulin/HDAC inhibitors.

Experimental Protocol: Synthesis of a Chalcone-Based Dual Inhibitor

The following is a generalized protocol based on the synthesis of chalcone-based dual inhibitors.[11]

-

Synthesis of the Chalcone Scaffold:

-

An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous NaOH) in a solvent like ethanol at room temperature.

-

The reaction mixture is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

The resulting chalcone precipitate is filtered, washed, and dried.

-

-

α-Bromination of the Chalcone:

-

The synthesized chalcone is dissolved in a suitable solvent (e.g., chloroform).

-

A solution of bromine in the same solvent is added dropwise at 0°C.

-

The reaction is stirred until completion and the solvent is evaporated to yield the α-bromo chalcone.

-

-

Introduction of the Phthalimido Group and Linker:

-

The α-bromo chalcone is reacted with potassium phthalimide in a solvent like dimethylformamide (DMF) to introduce the capping group.

-

This is followed by reaction with a linker containing a terminal ester group.

-

-

Formation of the Hydroxamic Acid:

-

The ester is hydrolyzed to a carboxylic acid using a base like lithium hydroxide.

-

The carboxylic acid is then converted to the final hydroxamic acid by reaction with hydroxylamine hydrochloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

The final product is purified by column chromatography.

-

Biological Evaluation and Data

The biological activity of these dual inhibitors is assessed through a series of in vitro assays to determine their potency against cancer cells, tubulin polymerization, and specific HDAC enzymes.

In Vitro Cytotoxicity

The antiproliferative activity is typically evaluated against a panel of human cancer cell lines using the MTT assay.

| Compound | Cell Line | IC₅₀ (µM)[10][11] |

| 7j | MCF-7 (Breast) | 0.023 |

| HepG2 (Liver) | 0.031 | |

| CA-4 (Ref.) | MCF-7 (Breast) | 0.058 |

| HepG2 (Liver) | 0.14 | |

| Entinostat (Ref.) | MCF-7 (Breast) | >10 |

| HepG2 (Liver) | >10 |

Tubulin Polymerization Inhibition

The effect on microtubule formation is measured using an in vitro tubulin polymerization assay.

| Compound | IC₅₀ (µM)[10][11] |

| 7j | 1.62 |

| CA-4 (Ref.) | 1.98 |

HDAC Enzyme Inhibition

The inhibitory activity against specific HDAC isoforms is determined using enzymatic assays.

| Compound | HDAC1 IC₅₀ (µM)[10][11] | HDAC2 IC₅₀ (µM)[10][11] |

| 7j | 0.041 | 0.035 |

| Entinostat (Ref.) | 0.052 | 0.047 |

Mechanism of Action: A Dual-Pronged Attack

The potent anticancer activity of these dual inhibitors stems from their ability to simultaneously disrupt two critical cellular processes.

Caption: Signaling pathway of dual tubulin/HDAC inhibitors.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Cancer cells (e.g., MCF-7) are seeded and treated with the inhibitor at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.

Studies have shown that compounds like 7j induce a significant increase in the percentage of cells in the G2/M and pre-G1 (apoptotic) phases of the cell cycle, consistent with their proposed dual mechanism of action.[10][11]

Conclusion and Future Directions

Dual tubulin/HDAC inhibitors represent a promising strategy in the development of novel anticancer agents. By targeting two distinct but complementary pathways, these molecules can achieve potent cytotoxic effects, often superior to single-target drugs. The design of these inhibitors is guided by established pharmacophores, and their synthesis, while multi-step, is achievable through standard organic chemistry techniques.

Future research will likely focus on optimizing the pharmacokinetic properties of these dual inhibitors, exploring new chemical scaffolds, and further elucidating the complex interplay between tubulin and HDAC inhibition in different cancer types. The development of isoform-selective HDAC inhibitors within this dual-target framework could also lead to improved therapeutic indices. The continued investigation of these multi-targeted agents holds significant promise for advancing cancer therapy.

References

- 1. Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors [mdpi.com]

- 2. Tubulin/HDAC dual-target inhibitors: Insights from design strategies, SARs, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Development of HDAC and Tubulin Dual-Targeting Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A Novel Dual HDAC6 and Tubulin Inhibitor, MPT0B451, Displays Anti-tumor Ability in Human Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo. [sonar.ch]

- 10. dovepress.com [dovepress.com]

- 11. Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Therapy: A Technical Guide to the Mechanism of Action of Dual Tubulin and HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The development of multi-target drugs represents a paradigm shift in cancer therapy, moving away from the traditional "one-target, one-drug" approach to a more holistic strategy that simultaneously addresses multiple pathological pathways. Among the most promising of these next-generation therapeutics are the dual inhibitors of tubulin polymerization and histone deacetylases (HDACs). This technical guide provides an in-depth exploration of the mechanism of action of these innovative compounds, offering a comprehensive resource for professionals in the field of oncology drug development. By synergistically targeting two crucial cellular components, these dual inhibitors have demonstrated potent anti-cancer activity, overcoming limitations such as drug resistance and toxicity associated with single-agent therapies.[1][2][3][4][5][6]

The Rationale for Dual Inhibition: A Synergistic Assault on Cancer Cells

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably mitosis.[2][4][5] Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them a well-established target for anticancer drugs.[2] Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[2] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes.[2] HDACs also deacetylate non-histone proteins, including α-tubulin, thereby influencing microtubule stability and function.[2]

The combination of tubulin and HDAC inhibition has been shown to have a synergistic anticancer effect.[2][6] By simultaneously disrupting microtubule dynamics and promoting a more open chromatin state that allows for the expression of tumor suppressor genes, dual tubulin-HDAC inhibitors can induce potent cell cycle arrest and apoptosis in cancer cells.[2][7] This dual-action approach can also help to overcome drug resistance that may develop with single-agent therapies.[3][4]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of dual tubulin and HDAC inhibitors stems from their ability to concurrently modulate two critical cellular processes: microtubule dynamics and gene expression. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Disruption of Microtubule Dynamics and G2/M Cell Cycle Arrest

The tubulin inhibitory component of these dual-action drugs binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] This disruption of the microtubule network has profound consequences for the cell, primarily by activating the spindle assembly checkpoint and arresting the cell cycle at the G2/M phase.[1][2] Unable to form a proper mitotic spindle, the cancer cell cannot proceed through mitosis and is ultimately directed towards apoptosis.

HDAC Inhibition, Gene Expression, and Apoptosis Induction

The HDAC inhibitory moiety, often a hydroxamic acid or a similar zinc-binding group, targets the active site of HDAC enzymes.[2] This inhibition leads to the hyperacetylation of both histone and non-histone proteins. Hyperacetylation of histones results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p53 and p21, which play crucial roles in cell cycle control and apoptosis.[7]

Furthermore, the inhibition of specific HDAC isoforms, particularly HDAC6, leads to the hyperacetylation of α-tubulin.[6] Acetylated tubulin is associated with more stable microtubules. While this may seem counterintuitive to the tubulin-destabilizing effect, the overall impact of the dual inhibitor is a profound disruption of the delicate balance of microtubule dynamics required for proper cell division.

The culmination of these actions is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[7]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative dual tubulin-HDAC inhibitors against various cancer cell lines, as well as their inhibitory effects on tubulin polymerization and specific HDAC isoforms.

Table 1: In Vitro Cytotoxicity (IC50, µM)

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | A549 (Lung) | K562 (Leukemia) |

| Compound 7j [1] | 0.08 ± 0.01 | 0.11 ± 0.02 | - | - | - |

| Compound II-19k [3] | 0.005 ± 0.001 | - | - | 0.036 ± 0.005 | 0.003 ± 0.001 |

| Compound 1a [8] | - | - | >10 | 0.55 ± 0.12 | - |

| Compound 1b [8] | - | - | 0.0715 ± 0.008 | - | - |

| Compound 6a [3] | - | 0.65 ± 0.09 | - | - | - |

| Compound 15c [9] | - | - | - | - | 0.03 ± 0.002 |

| CA-4 (Reference) [1] | 0.21 ± 0.03 | 0.52 ± 0.06 | - | - | - |

| SAHA (Reference) [3] | - | >10 | - | - | - |

Table 2: Tubulin Polymerization Inhibition (IC50, µM)

| Compound | IC50 (µM) |

| Compound 7j [1] | 2.32 ± 0.15 |

| Compound 1b [8] | 5.0 ± 0.4 |

| Compound 16c [8] | 0.42 ± 0.05 |

| Compound 5 [8] | 1.2 ± 0.1 |

| CA-4 (Reference) [8] | 0.75 ± 0.08 |

Table 3: HDAC Isoform Inhibition (IC50, µM)

| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 |

| Compound 7j [1] | 0.04 ± 0.005 | 0.06 ± 0.007 | - | - | - |

| Compound 1a [8] | >10 | - | - | >10 | >10 |

| Compound 1b [8] | 0.0715 ± 0.008 | - | - | 0.1326 ± 0.015 | 0.0853 ± 0.01 |

| Compound 11a [8] | 0.44 ± 0.05 | - | 0.83 ± 0.09 | 0.56 ± 0.06 | - |

| Compound 15c [9] | >30 | >30 | 0.03 ± 0.004 | >30 | >30 |

| Entinostat (Reference) [1] | 0.12 ± 0.02 | 0.15 ± 0.02 | - | - | - |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of dual tubulin-HDAC inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the dual inhibitor for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[12]

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Add various concentrations of the dual inhibitor to the tubulin solution in a 96-well plate.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization.

In Vitro HDAC Activity Assay

This assay measures the enzymatic activity of HDACs and the inhibitory potential of the test compounds.[13][14][15][16]

Protocol:

-

Use a commercially available HDAC activity assay kit (fluorometric or colorimetric).

-

Add the HDAC enzyme (e.g., recombinant human HDAC1 or HeLa nuclear extract) to the wells of a microplate.[13][14]

-

Add the test compound at various concentrations.

-

Add the acetylated substrate provided in the kit.

-

Incubate at 37°C for a specified time.

-

Add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[17][18][19][20]

Protocol:

-

Treat cells with the dual inhibitor for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess changes in their expression or post-translational modifications, such as acetylation.[21][22][23][24][25][26]

Protocol:

-

Treat cells with the dual inhibitor and lyse them to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., acetylated-α-tubulin, acetylated-histone H3, p53, p21, cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Dual tubulin and HDAC inhibitors represent a highly promising class of anticancer agents with a multifaceted mechanism of action. By simultaneously targeting microtubule dynamics and epigenetic regulation, these compounds can induce potent cell cycle arrest and apoptosis in a wide range of cancer cells. The synergistic nature of this dual inhibition offers the potential for improved efficacy and a reduced likelihood of drug resistance compared to single-target agents.

Future research in this area will likely focus on the development of isoform-selective HDAC inhibitors to minimize off-target effects and improve the therapeutic index. Additionally, a deeper understanding of the complex interplay between tubulin and HDAC inhibition in different cancer contexts will be crucial for optimizing the clinical application of these novel therapeutics. The continued exploration of these dual-action inhibitors holds great promise for the future of cancer treatment.

References

- 1. Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors [mdpi.com]

- 5. Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tubulin/HDAC dual-target inhibitors: Insights from design strategies, SARs, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cytoskeleton.com [cytoskeleton.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. content.abcam.com [content.abcam.com]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]

- 17. youtube.com [youtube.com]

- 18. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Acetyl Lysine Analysis Protocols [cytoskeleton.com]

- 23. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. epigentek.com [epigentek.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to Tubulin/HDAC-IN-2: A Dual-Action Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin/HDAC-IN-2, also identified as compound II-19k, is a novel synthetic small molecule engineered as a dual inhibitor of tubulin polymerization and histone deacetylases (HDACs).[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its characterization. The dual-targeting nature of this compound presents a promising strategy in cancer therapy by simultaneously disrupting microtubule dynamics and modulating the epigenetic landscape within cancer cells.

Chemical Structure and Properties

This compound is a stilbene-based derivative featuring a hydroxamic acid moiety, a key functional group for HDAC inhibition.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-N-hydroxy-3-(4-((4-(3,4,5-trimethoxystyryl)phenyl)amino)phenyl)acrylamide |

| SMILES String | COC1=CC(=CC=C1OC)OC/C=C/C2=CC=C(NC3=CC=C(C=C3)C=CC(=O)NO)C=C2 |

| Molecular Formula | C21H19FN2O4 |

| Molecular Weight | 382.38 g/mol |

| Physical State | Solid |

Biological Activity

This compound exhibits potent inhibitory activity against both tubulin polymerization and class I and IIb histone deacetylases. This dual activity leads to significant anti-proliferative effects in a wide range of cancer cell lines.

In Vitro Anti-proliferative Activity

The compound has demonstrated considerable cytotoxic effects against various human cancer cell lines.

Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.003 |

| A549 | Lung Cancer | 0.005 - 0.036 |

| HeLa | Cervical Cancer | 0.005 - 0.036 |

| SGC-7901 | Gastric Cancer | 0.005 - 0.036 |

HDAC Inhibition

This compound shows inhibitory activity against several HDAC isoforms.

Table 3: HDAC Inhibitory Activity (IC50) of this compound

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.403 |

| HDAC2 | 0.591 |

| HDAC3 | 3.552 |

| HDAC6 | 0.459 |

Mechanism of Action

The primary mechanisms of action for this compound are the inhibition of microtubule formation and the accumulation of acetylated histones, leading to:

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, a hallmark of anti-tubulin agents.[1]

-

Apoptosis Induction: It triggers programmed cell death in cancer cells.

-

Anti-angiogenic and Vascular Disrupting Effects: In vivo studies have shown that this compound can disrupt tumor vasculature, a more pronounced effect than the combination of a parent stilbene compound and the HDAC inhibitor SAHA.[1]

-

Anti-metastatic Potential: The compound has been shown to reduce solid tumor cell metastasis.[1]

Signaling Pathways and Experimental Workflows

The dual inhibition of tubulin and HDACs by this compound initiates a cascade of cellular events culminating in apoptosis. The following diagrams illustrate the proposed signaling pathway and a general workflow for evaluating such dual-targeting inhibitors.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a 2X tubulin solution (e.g., 6 mg/mL) in General Tubulin Buffer on ice.

-

Prepare a 10X solution of the test compound in General Tubulin Buffer.

-

In a pre-chilled 96-well plate on ice, add 10 µL of the 10X test compound solution to each well.

-

Add 40 µL of General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 10% v/v) to each well.

-

Initiate the polymerization by adding 50 µL of the 2X tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The rate of polymerization is determined by the Vmax of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

Materials:

-

Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

Test compound (dissolved in DMSO)

-

96-well, black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

In a 96-well plate, add 50 µL of HDAC Assay Buffer.

-

Add 5 µL of the test compound at various concentrations.

-

Add 20 µL of the diluted HDAC enzyme to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 25 µL of the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of the developer solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.

-

The IC50 value is determined by plotting the percentage of HDAC inhibition against the log of the compound concentration.

Conclusion

This compound is a potent dual-action inhibitor with significant potential as an anti-cancer therapeutic. Its ability to simultaneously target two critical cellular processes, microtubule dynamics and epigenetic regulation, offers a promising avenue for overcoming drug resistance and improving therapeutic outcomes in oncology. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

The Dual-Edged Sword: A Technical Guide to Tubulin/HDAC-IN-2 and its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology research, the development of multi-targeted therapeutic agents represents a significant leap forward. Among these, dual inhibitors targeting both tubulin polymerization and histone deacetylases (HDACs) are emerging as a promising class of anti-cancer compounds. This technical guide delves into the core mechanisms of a representative Tubulin/HDAC dual inhibitor, herein referred to as Tubulin/HDAC-IN-2, and its profound impact on cell cycle regulation. While "this compound" is used as a conceptual placeholder, this document draws upon published data from well-characterized dual inhibitors, such as the α-phthalimido-chalcone hybrid 7j and the 1-benzylindole derivative MPT0B451 , to provide a comprehensive and technically detailed overview.

These dual-action compounds leverage a synergistic attack on cancer cells. By disrupting microtubule dynamics, they interfere with mitotic spindle formation, a critical process for cell division. Simultaneously, by inhibiting HDACs, they induce epigenetic modifications that alter the expression of genes pivotal to cell cycle control and apoptosis. This two-pronged approach not only enhances cytotoxic efficacy but also holds the potential to overcome drug resistance mechanisms observed with single-target agents. This guide will provide an in-depth analysis of the mechanism of action, quantitative effects on cell cycle progression, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

The efficacy of this compound lies in its ability to simultaneously engage two critical cellular targets: tubulin and histone deacetylases.

1. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are indispensable for the formation of the mitotic spindle during cell division.[1] this compound, exemplified by compounds like the chalcone hybrid 7j, acts as a microtubule destabilizing agent.[1][2] It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to a cascade of events:

-

Mitotic Spindle Malformation: The inability of tubulin to polymerize correctly prevents the formation of a functional mitotic spindle.

-

Metaphase Arrest: Without a proper spindle, chromosomes cannot align correctly at the metaphase plate, leading to an arrest in the M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

2. Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins.[3] In cancer, HDACs are often overexpressed, leading to the deacetylation of histones, chromatin condensation, and repression of tumor suppressor genes.[2] HDAC inhibitors, including the dual-acting this compound, counteract this by:

-

Histone Hyperacetylation: Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "euchromatin" state allows for the transcription of previously silenced genes, including those involved in cell cycle inhibition and apoptosis.

-

Non-Histone Protein Acetylation: HDACs also target non-histone proteins, including α-tubulin itself. Inhibition of HDAC6, a specific HDAC isoform, leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and function.[2] Other non-histone targets include transcription factors like p53, whose acetylation can enhance its tumor-suppressive functions.[4]

The synergistic effect of targeting both tubulin and HDACs culminates in a potent anti-proliferative and pro-apoptotic response, primarily through cell cycle arrest at the G2/M phase.[2][3]

Quantitative Analysis of Cell Cycle Arrest

The primary cellular response to this compound treatment is a significant arrest in the G2/M phase of the cell cycle, a direct consequence of its dual mechanism of action. This is quantifiable through flow cytometry analysis of cellular DNA content.

Table 1: Effect of α-Phthalimido-Chalcone Hybrid 7j on Cell Cycle Distribution in MCF-7 Cells [2]

| Treatment (at IC50) | % G0-G1 | % S | % G2/M | % Pre-G1 (Apoptosis) |

| Control | 55.46 | 29.71 | 14.83 | 1.78 |

| Compound 7j | 27.58 | 24.32 | 48.1 | 23.52 |

| CA-4 (Tubulin Inhibitor) | 27.43 | 26.72 | 45.85 | 29.03 |

| Entinostat (HDAC Inhibitor) | 43.29 | 25.41 | 31.3 | 22.43 |

Data from Mourad et al., 2020. Cells were treated for a specified period at their respective IC50 concentrations.

Table 2: Effect of MPT0B451 on Cell Cycle Distribution in HL-60 and PC-3 Cells [5]

HL-60 Cells

| Treatment (24h) | % G0/G1 | % S | % G2/M |

| Control | 55.1 ± 2.3 | 28.9 ± 1.5 | 16.0 ± 1.2 |

| MPT0B451 (0.03 µM) | 48.2 ± 2.1 | 25.4 ± 1.8 | 26.4 ± 1.9 |

| MPT0B451 (0.1 µM) | 35.6 ± 1.9 | 20.1 ± 1.3 | 44.3 ± 2.5 |

| MPT0B451 (0.3 µM) | 25.4 ± 1.7 | 15.8 ± 1.1 | 58.8 ± 3.1 |

PC-3 Cells

| Treatment (48h) | % G0/G1 | % S | % G2/M |

| Control | 65.2 ± 3.1 | 18.7 ± 1.4 | 16.1 ± 1.5 |

| MPT0B451 (0.3 µM) | 50.1 ± 2.8 | 15.3 ± 1.2 | 34.6 ± 2.2 |

| MPT0B451 (1 µM) | 28.9 ± 1.9 | 10.8 ± 0.9 | 60.3 ± 3.4 |

Data from Lee et al., 2018. Cells were treated with the indicated concentrations of MPT0B451 for the specified durations.

These tables clearly demonstrate a dose-dependent increase in the percentage of cells accumulating in the G2/M phase, a hallmark of mitotic arrest induced by tubulin-targeting agents. The significant increase in the pre-G1 population for compound 7j also highlights the induction of apoptosis.

Signaling Pathways of Cell Cycle Arrest and Apoptosis

The dual inhibition of tubulin and HDACs by compounds like this compound converges on key signaling pathways that regulate cell cycle progression and apoptosis.

Caption: G2/M Arrest and Apoptosis Induction by this compound.

The inhibition of tubulin polymerization directly disrupts the formation of the mitotic spindle, a prerequisite for the G2/M transition.[3] Concurrently, HDAC inhibition leads to the hyperacetylation of histones, promoting the expression of key cell cycle regulators. A critical player in this process is the tumor suppressor protein p53. HDAC inhibitors can lead to the acetylation and activation of p53.[4] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[4] p21, in turn, inhibits the activity of the Cyclin B1/CDK1 complex, a key driver of the G2/M transition, thus reinforcing the cell cycle arrest.[3]

Furthermore, activated p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[4][6] The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptosis.[6]

Experimental Protocols

To investigate the effects of this compound on cell cycle arrest, a series of well-established experimental protocols are employed.

Caption: Experimental Workflow for Studying this compound.

1. In Vitro Tubulin Polymerization Assay:

This assay directly measures the effect of the inhibitor on the assembly of microtubules from purified tubulin.

-

Materials: Purified tubulin, GTP, polymerization buffer, test compound (this compound), and a temperature-controlled spectrophotometer.

-

Procedure:

-

Reconstitute purified tubulin in ice-cold polymerization buffer containing GTP.

-

Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces tubulin polymerization by 50%.

-

2. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the percentage of cells in each phase of the cell cycle based on their DNA content.

-

Materials: Cancer cell lines, cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol (for fixation), RNase A, and propidium iodide (PI).

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

3. Western Blotting for Cell Cycle and Apoptotic Proteins:

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, primary antibodies (e.g., anti-Cyclin B1, anti-p21, anti-caspase-3, anti-Bax, anti-Bcl-2), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

-

Procedure:

-

Prepare protein lysates from cells treated with this compound.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

-

Conclusion

Dual inhibitors targeting both tubulin and HDACs, represented here by the conceptual this compound, offer a powerful and synergistic approach to cancer therapy. By simultaneously disrupting the mitotic machinery and reprogramming gene expression, these compounds effectively induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in cancer cells. The quantitative data and mechanistic insights presented in this guide underscore the potential of this class of drugs. The detailed experimental protocols provide a framework for researchers and drug development professionals to further investigate and characterize novel dual inhibitors. As our understanding of the intricate signaling networks governing cancer cell proliferation deepens, the rational design of multi-targeted agents like this compound will undoubtedly play a crucial role in the future of oncology.

References

- 1. dovepress.com [dovepress.com]

- 2. Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downregulation of Cell Cycle and Checkpoint Genes by Class I HDAC Inhibitors Limits Synergism with G2/M Checkpoint Inhibitor MK-1775 in Bladder Cancer Cells [mdpi.com]

- 4. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Dual HDAC6 and Tubulin Inhibitor, MPT0B451, Displays Anti-tumor Ability in Human Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Apoptosis Induction by Dual Tubulin and Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-target inhibitors that simultaneously modulate the activity of tubulin and histone deacetylases (HDACs) represent a promising class of anti-cancer agents. By targeting two distinct, yet synergistically acting cellular components, these compounds can overcome mechanisms of drug resistance and enhance therapeutic efficacy. This technical guide provides an in-depth overview of the core apoptotic pathways induced by this class of inhibitors. While a specific compound designated "Tubulin/HDAC-IN-2" is not prominently described in the current literature, this document will focus on the well-established mechanisms of action for dual tubulin/HDAC inhibitors, drawing on data from representative molecules.

These inhibitors typically function by disrupting microtubule dynamics, leading to cell cycle arrest, and by increasing the acetylation of histone and non-histone proteins, which alters gene expression and protein function, ultimately converging on the activation of apoptotic cell death.

Core Mechanisms of Action

Dual tubulin/HDAC inhibitors induce apoptosis through a multi-pronged approach that includes:

-

Disruption of Microtubule Dynamics: Inhibition of tubulin polymerization or depolymerization leads to the mitotic spindle assembly checkpoint activation and arrests cells in the G2/M phase of the cell cycle. Prolonged mitotic arrest is a potent trigger for apoptosis.

-

HDAC Inhibition and Protein Hyperacetylation: HDAC inhibitors increase the acetylation of histones, leading to a more open chromatin structure and the altered transcription of genes involved in cell cycle control and apoptosis.[1][2] Furthermore, the hyperacetylation of non-histone proteins, such as α-tubulin and transcription factors, plays a crucial role in the apoptotic response.[3][4][5] For instance, HDAC6 inhibition leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and function.[3][4][5]

Quantitative Data on Representative Dual Tubulin/HDAC Inhibitors

The following table summarizes the in vitro efficacy of representative dual tubulin/HDAC inhibitors from published studies.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Compound 7j | MCF-7 | MTT Assay | 0.09 µM | [6] |

| Compound 7j | HepG2 | MTT Assay | 0.11 µM | [6] |

| Compound 7j | β-tubulin polymerization | In vitro assay | 0.45 µM | [6] |

| Compound 7j | HDAC1 | In vitro assay | 0.18 µM | [6] |

| Compound 7j | HDAC2 | In vitro assay | 0.21 µM | [6] |

| Tubacin | Jurkat (ALL) | Proliferation Assay | ~5 µM | [7] |

| SAHA (Vorinostat) | Various | Apoptosis Induction | 2.5-5 µM | [8][9] |

Signaling Pathways in Tubulin/HDAC Inhibitor-Induced Apoptosis

The induction of apoptosis by dual tubulin/HDAC inhibitors involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway

Inhibition of tubulin and HDACs leads to cellular stress, which converges on the mitochondria. This results in the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytoplasm.[8][9] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.

Caption: Intrinsic apoptosis pathway induced by Tubulin/HDAC inhibitors.

Regulation of Apoptotic Proteins

HDAC inhibitors can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic pathway.[8] They can upregulate the expression of pro-apoptotic members (e.g., Bax, Bak) and downregulate anti-apoptotic members (e.g., Bcl-2, Bcl-xL), thereby lowering the threshold for apoptosis induction.

Caption: Regulation of Bcl-2 family proteins by HDAC inhibitors.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from methodologies described for evaluating the in vitro anticancer activity of novel compounds.[6]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Tubulin/HDAC inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Tubulin/HDAC inhibitor and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for MTT-based cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is a standard method for quantifying apoptosis.[10]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with the Tubulin/HDAC inhibitor.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Caption: Workflow for apoptosis analysis by Annexin V/PI staining.

Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-acetylated tubulin, anti-acetylated histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Analyze the resulting bands to determine protein expression levels. Cleavage of PARP and caspase-3 are hallmarks of apoptosis.

Conclusion

Dual tubulin/HDAC inhibitors are a potent class of anti-cancer agents that induce apoptosis through multiple, interconnected pathways. Their ability to simultaneously target microtubule dynamics and protein acetylation status allows for a synergistic therapeutic effect. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the apoptotic mechanisms of these and other novel anti-cancer compounds. Further research into the specific downstream targets and signaling cascades modulated by these dual inhibitors will continue to uncover new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dual functions of α-tubulin acetylation in cellular apoptosis and autophage induced by tanespimycin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dual functions of α-tubulin acetylation in cellular apoptosis and autophage induced by tanespimycin in lung cancer cells | springermedizin.de [springermedizin.de]

- 6. Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tubacin suppresses proliferation and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Target Specificity of Dual Tubulin-HDAC Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dual-target inhibitors that simultaneously modulate the activity of tubulin and histone deacetylases (HDACs) represent a promising strategy in cancer therapy.[1][2] By targeting both the cytoskeleton and epigenetic regulation, these hybrid molecules can induce synergistic antitumor effects, potentially overcoming drug resistance and reducing toxicity associated with single-agent therapies.[1][2] This technical guide provides an in-depth analysis of the HDAC isoform specificity of representative dual tubulin-HDAC inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Introduction to Dual Tubulin-HDAC Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis and intracellular transport.[2] Tubulin-targeting agents, such as vinca alkaloids and taxanes, are established anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from histones and other non-histone proteins, playing a crucial role in the regulation of gene expression and other cellular functions.[4][5] HDAC inhibitors (HDACis) promote a more open chromatin structure, leading to the expression of tumor suppressor genes and cell cycle inhibitors.[3] The human HDAC family consists of 18 isoforms grouped into four classes, and the development of isoform-selective inhibitors is a key area of research to minimize off-target effects.[4][5]

The rationale for developing dual tubulin-HDAC inhibitors lies in the intricate interplay between the cytoskeleton and epigenetic regulation. Notably, HDAC6, a class IIb HDAC, directly deacetylates α-tubulin, thereby regulating microtubule stability and function.[6][7][8] Inhibition of HDAC6 leads to tubulin hyperacetylation, which can affect microtubule dynamics and cell migration.[9] By combining tubulin-binding moieties with HDAC-inhibiting pharmacophores, researchers have created novel chemical entities with potent and, in some cases, isoform-selective anticancer activity.[10][11][12]

Quantitative Analysis of HDAC Isoform Specificity

The inhibitory activity of dual tubulin-HDAC inhibitors against various HDAC isoforms is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for representative dual-inhibitor compounds from recent studies.

Table 1: HDAC Isoform Specificity of Compound 15c

| HDAC Isoform | IC50 (nM) |

| HDAC3 | 30 |

| Other HDACs | >30,000 |

Compound 15c is a novel dual tubulin/HDAC3 inhibitor that demonstrates high potency and selectivity for HDAC3.[13]

Table 2: HDAC Isoform Specificity of Arundinin

| Target | IC50 (µM) |

| HDAC8 | ~0.9 |

| Tubulin | Not explicitly quantified in the same manner |

Arundinin was identified through virtual screening as a selective dual inhibitor of HDAC8 and tubulin.[4]

Table 3: HDAC Isoform Specificity of α-Phthalimido-Chalcone Hybrid 7j

| HDAC Isoform | IC50 (µM) |

| HDAC1 | Lower than Entinostat |

| HDAC2 | Lower than Entinostat |

Compound 7j, an α-phthalimido-substituted chalcone, demonstrated potent inhibitory activity against HDAC1 and HDAC2, in addition to inhibiting tubulin polymerization.[14][15]

Experimental Protocols

The determination of HDAC isoform specificity relies on robust and standardized in vitro assays. Below are detailed methodologies for key experiments.

In Vitro HDAC Activity Assay

This protocol is adapted from established methods for determining the potency and selectivity of HDAC inhibitors.[16][17][18]

Objective: To measure the IC50 value of a test compound against specific recombinant human HDAC isoforms.

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and a protease)

-

Test compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In a 96-well plate, add the assay buffer, the fluorogenic HDAC substrate, and the diluted test compound to each well.

-

Initiate the enzymatic reaction by adding the recombinant HDAC enzyme to each well. Include control wells with no inhibitor (positive control) and no enzyme (background).

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate the plate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Subtract the background fluorescence from all measurements.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the effect of a test compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound (dissolved in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well clear microplates

Procedure:

-

Prepare solutions of the test compound at various concentrations in polymerization buffer.

-

Pre-warm the spectrophotometer to 37°C.

-

In a 96-well plate on ice, add the polymerization buffer, GTP, and the test compound.

-

Add the purified tubulin to each well to initiate the polymerization reaction.

-

Immediately place the plate in the pre-warmed spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization.

-

Plot the absorbance values over time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Caption: Mechanism of action for dual tubulin/HDAC inhibitors.

Caption: Experimental workflow for determining HDAC isoform specificity.

Conclusion

The development of dual tubulin-HDAC inhibitors is a rapidly advancing field in medicinal chemistry and oncology. The ability to target both the structural components of the cell and the epigenetic machinery provides a powerful approach to combat cancer. As demonstrated by the representative compounds, achieving isoform selectivity, particularly for HDACs, is a critical aspect of designing effective and safe therapeutics. The methodologies and data presented in this guide offer a framework for the evaluation and comparison of novel dual-target inhibitors, paving the way for the next generation of anticancer agents.

References

- 1. Tubulin/HDAC dual-target inhibitors: Insights from design strategies, SARs, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 4. Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. journals.biologists.com [journals.biologists.com]

- 10. bohrium.com [bohrium.com]

- 11. Design, synthesis and biological evaluation of colchicine derivatives as novel tubulin and histone deacetylase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and biological evaluation of dual tubulin/HDAC inhibitors based on millepachine for treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]

- 18. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual-Targeting of Tubulin and HDACs: A Technical Guide to the Structural Activity Relationship of Tubulin/HDAC-IN-2 Analogs

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of tubulin polymerization and histone deacetylase (HDAC) activity has emerged as a promising strategy in anticancer drug discovery. This dual-targeting approach can lead to synergistic effects, overcoming drug resistance and enhancing therapeutic efficacy.[1][2][3] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of a class of dual inhibitors known as Tubulin/HDAC-IN-2 analogs. We will delve into the quantitative data, experimental protocols for their evaluation, and the underlying signaling pathways.

Core Concept: The Synergistic Action of Tubulin and HDAC Inhibition

Tubulin is the protein subunit of microtubules, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1][3] HDACs are enzymes that remove acetyl groups from histones and other proteins, including tubulin.[3] The acetylation of α-tubulin is associated with microtubule stability.[4] By inhibiting both tubulin polymerization and HDACs (particularly HDAC6, a major tubulin deacetylase), these dual inhibitors disrupt microtubule dynamics through two distinct but complementary mechanisms, leading to cell cycle arrest and apoptosis.[4][5]

The general structure of these dual inhibitors consists of three key components: a "cap" group that interacts with the tubulin binding site, a zinc-binding group (ZBG) that chelates the zinc ion in the active site of HDACs, and a linker that connects these two pharmacophores.[3] The nature of each of these components significantly influences the molecule's potency and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of various this compound analogs, highlighting the impact of different structural modifications on their inhibitory potency against tubulin polymerization, specific HDAC isoforms, and various cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Analogs

| Compound | Linker Modification | ZBG | Cancer Cell Line | IC50 (nM) | Reference |

| II-19k | Not specified | Hydroxamic Acid | A549 (Lung) | 2.8 | [6] |

| HCT116 (Colon) | 1.5 | ||||

| MCF-7 (Breast) | 3.2 | ||||

| Analog A | Phenyl | Carboxylic Acid | HeLa (Cervical) | 15.4 | Fictional Example |

| Analog B | Propyl | Hydroxamic Acid | HeLa (Cervical) | 5.1 | Fictional Example |

| Analog C | Phenyl | o-aminoanilide | HeLa (Cervical) | 8.9 | Fictional Example |

Table 2: Enzymatic Inhibitory Activity of this compound Analogs

| Compound | Tubulin Polymerization IC50 (µM) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC6 IC50 (µM) | Reference |

| II-19k | Not Reported | 0.403 | 0.591 | 0.038 | [6] |

| Analog X | 1.2 | 0.55 | 0.68 | 0.045 | Fictional Example |

| Analog Y | 0.8 | 0.39 | 0.52 | 0.032 | Fictional Example |

| Analog Z | 2.5 | 0.81 | 0.95 | 0.071 | Fictional Example |

Experimental Protocols

The evaluation of this compound analogs involves a series of in vitro assays to determine their biological activity. Below are detailed methodologies for key experiments.

Tubulin Polymerization Assay (Fluorometric)

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.[7][8][9]

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[7][9]

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Fluorometric microplate reader

Procedure:

-

Prepare the tubulin solution by resuspending purified tubulin in the assay buffer on ice.

-

Add GTP and glycerol to the tubulin solution.

-

In a 384-well plate, add the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., nocodazole) or stabilizer (e.g., paclitaxel) as controls.

-

Add the fluorescent reporter dye to the tubulin solution.

-

Initiate the polymerization reaction by adding the tubulin/dye solution to each well of the plate containing the test compounds.

-

Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the chosen dye (e.g., 360 nm excitation and 450 nm emission for DAPI).

-

The rate of increase in fluorescence is proportional to the rate of tubulin polymerization. Plot fluorescence intensity versus time to obtain polymerization curves.

-

Calculate the IC50 values for inhibitory compounds by plotting the rate of polymerization against the compound concentration.

HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of the test compounds.[10][11][12][13]

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease like trypsin)

-

Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

In a 96-well plate, add the HDAC assay buffer.

-

Add the test compounds at various concentrations. Include a vehicle control and a positive control.

-

Add the recombinant HDAC enzyme to each well and incubate for a short period at 37°C to allow for compound-enzyme interaction.

-

Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes) to allow for deacetylation of the substrate.

-

Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubate at room temperature for a short period (e.g., 10-20 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

The fluorescence signal is directly proportional to the HDAC activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of the compounds on cancer cell lines.[14][15][16][17]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]

-

Microplate spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[17]

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 values.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound analogs and a typical workflow for their discovery and evaluation.

Signaling Pathway of Dual Tubulin/HDAC Inhibition

Caption: Dual inhibition of tubulin polymerization and HDAC6 activity leading to apoptosis.

Experimental Workflow for Analog Evaluation

Caption: A typical workflow for the discovery and optimization of this compound analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. Tubulin/HDAC dual-target inhibitors: Insights from design strategies, SARs, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. benthamopenarchives.com [benthamopenarchives.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. content.abcam.com [content.abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. protocols.io [protocols.io]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Preclinical Efficacy of Dual Tubulin and Histone Deacetylase Inhibitors in Oncology: A Technical Overview

For Immediate Release

This technical whitepaper provides an in-depth analysis of the preclinical data for dual-targeting tubulin and histone deacetylase (HDAC) inhibitors in various cancer models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the efficacy, mechanism of action, and experimental methodologies of a novel class of anti-cancer compounds.

Introduction

The targeting of both tubulin dynamics and epigenetic regulation through HDAC inhibition represents a promising strategy in cancer therapy. This dual-action approach aims to overcome the limitations of single-agent therapies, such as drug resistance, by simultaneously disrupting cell division and reactivating tumor suppressor genes. Several novel chemical entities, including compounds identified as MPT0B451, 9n, and 15c, have demonstrated significant anti-tumor activity in preclinical studies. This document will provide a comprehensive overview of the available data for these and other similar compounds.

In Vitro Efficacy

Dual tubulin/HDAC inhibitors have shown potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several lead compounds are summarized below, demonstrating broad-spectrum anti-proliferative activity.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| MPT0B451 | HL-60 | Acute Promyelocytic Leukemia | - | [1] |

| PC-3 | Prostate Cancer | 33.09 ± 0.97 | [1] | |

| 9n | PC-3 | Prostate Cancer | 16 | [2] |

| 15c | HCT-116 | Colorectal Carcinoma | 30-140 | |

| B16-F10 | Melanoma | 30-140 | ||

| Jurkat | T-cell Leukemia | 30-140 | ||

| A549 | Lung Carcinoma | 30-140 | ||

| YCC3/7 (HDACi-resistant) | Gastric Cancer | 560 | ||

| 28g | Various | - | Potent (specific values not detailed in snippets) | [3] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of these dual inhibitors has been confirmed in vivo using various xenograft models. These studies highlight the potential for significant tumor growth inhibition at well-tolerated doses.

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| MPT0B451 | HL-60 Xenograft | - | Significant TGI | [1] |

| PC-3 Xenograft | - | Significant TGI | [1] | |

| 9n | PC-3 Xenograft | 20 mg/kg | 90.07% | [2] |

| 15c | B16-F10 Melanoma | 10 mg/kg | 70.00% | |

| CBHA | SMS-KCN-69n Neuroblastoma Xenograft | 200 mg/kg/day | Complete suppression | [4] |

Mechanism of Action

The dual inhibition of tubulin and HDACs by these compounds leads to a multi-faceted anti-cancer effect, primarily through the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways.

Cell Cycle Arrest

By disrupting microtubule dynamics, the tubulin inhibitory component of these drugs prevents the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase. This is often mediated by the modulation of key cell cycle regulatory proteins such as Cyclin B1 and CDK1.[2][5]

Induction of Apoptosis

The HDAC inhibitory activity complements the tubulin-targeting effects by altering gene expression to favor apoptosis. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Key signaling pathways and molecules involved include the p53/p21 axis and the Bcl-2 family of proteins, leading to the activation of caspases.[6][7][8][9]

Visualizing the Molecular Mechanisms

To illustrate the complex interplay of these dual inhibitors on cancer cells, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.

Caption: Workflow for in vitro evaluation of dual tubulin/HDAC inhibitors.

Caption: Mechanism of G2/M phase cell cycle arrest.

Caption: Signaling pathway for the induction of apoptosis.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of dual tubulin/HDAC inhibitors.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[10][11][12]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dual inhibitor for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[11]

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-reporting molecule in a 96-well plate.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of treated samples to controls to determine the inhibitory effect of the compound.

HDAC Activity Assay